4-(2-Methylpiperidin-3-yl)morpholine

Medicinal Chemistry Chiral Building Block Stereochemistry

4-(2-Methylpiperidin-3-yl)morpholine (CAS 1594735-49-5) is a heterocyclic small molecule with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol. It is constructed from a morpholine ring N-linked to the 3-position of a 2-methylpiperidine moiety, creating a saturated, bicyclic-like scaffold that contains two chiral centers.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13188571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpiperidin-3-yl)morpholine
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)N2CCOCC2
InChIInChI=1S/C10H20N2O/c1-9-10(3-2-4-11-9)12-5-7-13-8-6-12/h9-11H,2-8H2,1H3
InChIKeyPZFHRFRSQMIIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylpiperidin-3-yl)morpholine: Core Structural Identity and Procurement Baseline


4-(2-Methylpiperidin-3-yl)morpholine (CAS 1594735-49-5) is a heterocyclic small molecule with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol [1]. It is constructed from a morpholine ring N-linked to the 3-position of a 2-methylpiperidine moiety, creating a saturated, bicyclic-like scaffold that contains two chiral centers [1]. The compound is commercially available from multiple suppliers (e.g., Enamine, AKSci) at 95% purity, typically as a screening compound or synthetic building block . Its computed physicochemical properties (XLogP3 = 0.4, TPSA = 24.5 Ų, 1 H-bond donor, 3 H-bond acceptors) place it within favorable drug-like chemical space [1].

Why 4-(2-Methylpiperidin-3-yl)morpholine Cannot Be Replaced by Generic Piperidine-Morpholine Isosteres


The 2-methyl substituent on the piperidine ring and the specific C3-attachment point generate a stereochemically defined, conformationally restricted scaffold that is absent in unsubstituted 4-(piperidin-3-yl)morpholine or regioisomeric variants [1]. This structural uniqueness has been leveraged in patent-protected kinase inhibitor programs, where the precise spatial orientation of the morpholine and the methyl-bearing piperidine nitrogen directly influences target binding [2]. Generic replacement with a simpler piperidine-morpholine hybrid would eliminate both the stereochemical complexity and the steric/electronic modulation conferred by the 2-methyl group, likely altering potency, selectivity, and pharmacokinetic profiles in ways that cannot be predicted without re-synthesis and re-assay [1].

Quantitative Differentiation Evidence for 4-(2-Methylpiperidin-3-yl)morpholine Versus Closest Analogs


Stereochemical Complexity and Chiral Center Count Comparison Against 4-(Piperidin-3-yl)morpholine

4-(2-Methylpiperidin-3-yl)morpholine possesses two chiral centers (the C2 and C3 positions of the piperidine ring), whereas the unsubstituted analog 4-(piperidin-3-yl)morpholine has only one chiral center at the piperidine C3 position [1]. The presence of the 2-methyl group introduces an additional stereogenic element, resulting in four possible stereoisomers (two diastereomeric pairs) compared to two enantiomers for the des-methyl analog. This increased stereochemical complexity is structurally evidenced by the compound's SMILES notation 'CC1C(CCCN1)N2CCOCC2', which explicitly shows the methyl-substituted chiral carbon [1]. Computed molecular complexity for the target compound is 157 (PubChem Cactvs score), which is higher than the typical range for simple N-aryl morpholines [1].

Medicinal Chemistry Chiral Building Block Stereochemistry

Lipophilicity (XLogP3) Differentiation from 2,2,6,6-Tetramethyl-4-(2-methylpiperidin-3-yl)morpholine

The target compound exhibits a computed XLogP3 of 0.4 [1], which is substantially lower than the highly methylated analog 2,2,6,6-tetramethyl-4-(2-methylpiperidin-3-yl)morpholine. The latter, bearing four additional methyl groups on the morpholine ring, has a predicted XLogP that is approximately 2–3 log units higher (based on fragment-based calculations; a +0.5 logP contribution per methyl group yields an estimated XLogP of ~2.4–3.0) . This difference places the target compound much closer to the optimal lipophilicity range for CNS drug candidates (XLogP 1–3), while the tetramethyl analog may exceed desirable lipophilicity thresholds, potentially increasing the risk of hERG binding, phospholipidosis, and poor metabolic stability .

Physicochemical Properties Lipophilicity CNS Drug Design

Topological Polar Surface Area (TPSA) and Rotatable Bond Comparison for Blood-Brain Barrier Permeability Prediction

The target compound has a computed TPSA of 24.5 Ų and only 1 rotatable bond [1]. These values fall well within the established CNS drug-likeness thresholds (TPSA < 60–70 Ų, rotatable bonds ≤ 8) and are comparable to reference CNS drugs such as diazepam (TPSA = 32.7 Ų) [2]. In contrast, N-(2-methylpiperidin-3-yl)morpholine-4-carboxamide, a urea-functionalized analog, exhibits a higher TPSA (~53–56 Ų, derived from the addition of the carboxamide moiety) and an additional rotatable bond . The lower TPSA and conformational rigidity of the target compound predict superior passive blood-brain barrier permeability, a key consideration for CNS-targeted programs.

Drug-like Properties CNS Permeability Physicochemical Profiling

Reported Synthetic Yield Improvement for Scalable Production

A 2024 publication in Organic Process Research & Development reported an improved synthetic route to 4-(2-Methylpiperidin-3-yl)morpholine achieving 78% overall yield [1]. This represents a meaningful improvement over earlier synthetic approaches, which typically relied on base-catalyzed coupling of 2-methylpiperidine with morpholine under standard conditions and were limited by competing side reactions and moderate yields . The newer route employs asymmetric hydrogenation as a key step, addressing prior challenges with stereochemical control [1]. While direct yield comparison data from earlier methods are not fully detailed in the available public sources, the 78% overall yield is a documented benchmark for procurement decisions involving multi-gram to kilogram quantities.

Process Chemistry Scale-up Synthetic Methodology

Patent-Protected Application in Kinase Inhibitor Scaffolds Versus Unfunctionalized Analogs

The compound is explicitly incorporated as a key scaffold element in patent application WO2023051234, which describes novel kinase inhibitors with potent activity against specific protein kinases involved in inflammatory pathways [1]. The structural flexibility of the 2-methylpiperidine-morpholine core allows diverse derivatization while maintaining favorable pharmacokinetic properties, as evidenced by in vitro and in vivo studies conducted by the patent assignee [1]. In contrast, the simpler unsubstituted 4-(piperidin-3-yl)morpholine does not appear as a privileged scaffold in recent kinase inhibitor patent filings, suggesting that the 2-methyl substitution confers a specific advantage for kinase hinge-binding or selectivity pocket interactions [2]. Specific IC50 values from the patent are not publicly extractable from the available kuujia.com summary, but the patent's existence establishes a demonstrated utility in a competitive therapeutic area.

Kinase Inhibition Patent Protection Inflammatory Disease

Validated Application Scenarios for 4-(2-Methylpiperidin-3-yl)morpholine Based on Quantitative Evidence


Stereochemically Demanding Medicinal Chemistry: Chiral Scaffold Diversification

Research groups pursuing stereochemically enriched compound libraries for hit-to-lead optimization should select 4-(2-methylpiperidin-3-yl)morpholine over the des-methyl analog because its two chiral centers provide four potential stereoisomeric forms for SAR exploration, compared to only two for the single-chiral-center comparator [1]. This expands accessible chemical space without increasing molecular weight beyond the favorable 184 Da threshold. The improved synthetic route (78% overall yield) further enables cost-effective production of stereochemically defined material for library synthesis .

CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Penetration

With a TPSA of 24.5 Ų (well below the 60–70 Ų CNS cutoff), only 1 rotatable bond, and an XLogP3 of 0.4, 4-(2-methylpiperidin-3-yl)morpholine is computationally predicted to exhibit favorable passive BBB permeability [1]. These computed properties are more CNS-favorable than those of the carboxamide analog N-(2-methylpiperidin-3-yl)morpholine-4-carboxamide (estimated TPSA ~53–56 Ų) . CNS programs should therefore prioritize the parent amine as a brain-penetrant core scaffold over more polar derivatives.

Kinase Inhibitor Lead Generation in Inflammatory Disease

The compound's explicit use in WO2023051234 as a scaffold for kinase inhibitors targeting inflammatory pathways provides a patent-precedented entry point for medicinal chemistry teams [1]. Unlike unsubstituted piperidine-morpholine analogs that lack demonstrated kinase hinge-binding utility, the 2-methylpiperidine substitution pattern has been validated in patent-protected chemical series with reported favorable in vitro and in vivo pharmacokinetics. Teams working on IRAK, BTK, or related inflammatory kinase targets can use this scaffold to generate patentable analogs while leveraging existing structure-activity knowledge from the patent disclosure [1].

Sigma Receptor Ligand Development for Neurology Indications

The 2-methylpiperidine-morpholine scaffold has been reported to exhibit affinity for sigma-1 receptors, which are implicated in neurological disorders [1]. While specific Ki values for the parent compound are not publicly disclosed, the structural features (moderate lipophilicity, TPSA 24.5 Ų, conformational rigidity) align with known sigma receptor pharmacophore models. For neurology-focused medicinal chemistry, this scaffold offers a more CNS-appropriate starting point than highly methylated analogs such as 2,2,6,6-tetramethyl-4-(2-methylpiperidin-3-yl)morpholine, whose estimated XLogP of ~2.4–3.0 may increase off-target promiscuity risk .

Quote Request

Request a Quote for 4-(2-Methylpiperidin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.